[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid
Description
[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid is a cyclohexane-derived compound featuring three key functional groups:
- Acetylamino group (-NHCOCH₃) at the 4-position of the cyclohexyl ring.
- Methylamino group (-NHCH₃) attached to the cyclohexane.
- Acetic acid moiety (-CH₂COOH) as a side chain.
The cyclohexyl backbone provides structural rigidity and influences solubility, while the acetylamino and methylamino groups contribute to hydrogen bonding, protonation, and coordination with metal ions.
Properties
IUPAC Name |
2-[(4-acetamidocyclohexyl)-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-8(14)12-9-3-5-10(6-4-9)13(2)7-11(15)16/h9-10H,3-7H2,1-2H3,(H,12,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAXREDJPROQPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)N(C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Acylation and Methylation
Procedure :
-
Acetylation : React trans-1,4-diaminocyclohexane with acetyl chloride in dichloromethane (DCM) and pyridine at 0°C, followed by room-temperature stirring for 6 hours. This selectively acetylates one amine group.
-
Methylation : Treat the intermediate with methyl iodide and silver oxide (AgO) in dimethylformamide (DMF) at 40°C for 12 hours. This converts the remaining primary amine to a secondary N-methyl group.
-
Glycine Introduction : Perform reductive amination using glyoxylic acid and sodium cyanoborohydride (NaBHCN) in methanol, forming the acetic acid side chain.
Key Data :
-
Overall Yield : ~50%
-
Purity : >95% (HPLC)
-
Stereochemistry : Retains trans configuration due to starting material.
Hydrogenation-Based Synthesis from Nitro Precursors
Nitro Reduction and Functionalization
Procedure :
-
Nitro Reduction : Hydrogenate 4-nitrophenyl acetic acid in ethanol with Pd/C (10% w/w) at 50–60°C under 4 bar H. This yields trans-4-aminocyclohexyl acetic acid.
-
Acetylation : React with acetic anhydride in pyridine to protect the amine.
-
Methylation and Glycine Coupling : Use methyl iodide for N-methylation, followed by bromoacetic acid alkylation under basic conditions.
Key Data :
-
Challenges : Requires strict control of hydrogenation conditions to avoid cis-isomer formation.
-
Yield : 40–50% after three steps.
Arndt-Eistert Reaction for Chain Extension
Diazoketone Intermediate Formation
Procedure :
-
Start with tranexamic acid (trans-4-aminocyclohexanecarboxylic acid).
-
Acylation : Convert to N-acetyl tranexamic acid using acetic anhydride.
-
Diazoketone Synthesis : Treat with thionyl chloride (SOCl) to form acyl chloride, then react with diazomethane.
-
Arndt-Eistert Reaction : Heat the diazoketone in methanol with silver nitrate (AgNO) and triethylamine to form the homologated ester.
-
Reduction : Reduce the ester to the amine using LiAlH, followed by glycine coupling.
Key Data :
-
Advantage : High stereochemical fidelity.
-
Disadvantage : Multi-step process with 35–40% overall yield.
Comparative Analysis of Methods
| Method | Starting Material | Steps | Yield | Stereoselectivity |
|---|---|---|---|---|
| Stepwise Acylation | trans-1,4-Diaminocyclohexane | 3 | ~50% | High (trans) |
| Nitro Hydrogenation | 4-Nitrophenyl acetic acid | 3 | 40–50% | Moderate |
| Arndt-Eistert Reaction | Tranexamic acid | 5 | 35–40% | High (trans) |
Industrial-Scale Considerations
-
Cost Efficiency : The stepwise acylation method is preferred due to readily available starting materials and fewer purification steps.
-
Safety : Diazomethane in the Arndt-Eistert reaction poses explosion risks, limiting its industrial use.
-
Green Chemistry : Silver oxide-mediated methylation (Method 1) reduces waste compared to traditional alkylation .
Chemical Reactions Analysis
Types of Reactions
[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the acetylamino group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the amino and acetylamino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Pharmaceutical Applications
The pharmaceutical potential of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid arises from its structural features that may influence biological activity.
- Neurotransmitter Activity : Preliminary studies suggest that this compound may play a role similar to neurotransmitters due to its amino acid structure. It could interact with specific receptors in the central nervous system, potentially leading to therapeutic applications in treating neurological disorders.
- G Protein-Coupled Receptor (GPCR) Modulation : Research has indicated that compounds structurally related to this compound can modulate GPCRs, which are critical in various signaling pathways. This opens avenues for developing drugs targeting conditions such as depression and anxiety .
- Synthesis of Derivatives : The compound serves as a building block for synthesizing more complex molecules that may exhibit enhanced pharmacological properties. For instance, derivatives of this compound have been explored for their potential as agonists at specific GPCRs, suggesting a pathway for drug discovery .
Biochemical Research
In biochemical research, this compound can be utilized in various applications:
- Binding Studies : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to study the binding affinity of this compound to various enzymes and receptors. These studies are crucial for understanding the pharmacodynamics of potential therapeutic agents.
- Molecular Docking : Computational studies using molecular docking can provide insights into how this compound interacts with biological targets at the molecular level. This information is vital for optimizing drug design and enhancing efficacy.
Material Science Applications
Beyond its biological implications, this compound has potential applications in material science:
- Polymer Synthesis : The compound can be used as a monomer in the synthesis of polymers with specific properties tailored for biomedical applications, such as drug delivery systems or biocompatible materials.
- Functional Coatings : Its unique chemical structure allows it to be incorporated into coatings that require specific functional properties, such as improved adhesion or biocompatibility.
Case Studies and Research Findings
Several case studies have explored the applications of similar compounds:
- A study highlighted the synthesis of novel glycinamide derivatives that showed promise as GPR88 agonists, indicating a pathway for further exploration into the therapeutic potential of related structures .
- Another research effort focused on dynamic kinetic resolutions involving amino acids, showcasing how modifications in amino acid structures can lead to significant advancements in drug development processes .
Mechanism of Action
The mechanism of action of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. The acetylamino and methylamino groups play a crucial role in these interactions, influencing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid with structurally related compounds:
| Compound Name | Molecular Formula | Key Functional Groups | Structural Features | Potential Applications |
|---|---|---|---|---|
| This compound | C₁₁H₁₉N₂O₃ | Acetylamino, methylamino, acetic acid | Cyclohexyl ring with substituents | Drug design, metal chelation |
| trans-2-(4-Aminocyclohexyl)acetic acid HCl | C₈H₁₆ClNO₂ | Amino, acetic acid | Cyclohexyl ring, trans configuration | Drug intermediates |
| [4-(Acetylamino)cyclohexyl]acetic acid | C₁₀H₁₇NO₃ | Acetylamino, acetic acid | Cyclohexyl ring | Organic synthesis, chelating agents |
| [4-(Methylamino)phenyl]acetic acid | C₉H₁₁NO₂ | Methylamino, acetic acid | Aromatic phenyl ring | Biochemical research |
| [(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid | C₁₁H₁₄N₂O₅S | Acetylamino, benzenesulfonyl, acetic acid | Planar aromatic system | Enzyme inhibition studies |
Key Observations :
- Cyclohexyl vs. Phenyl Rings: Cyclohexyl derivatives (e.g., the target compound) exhibit enhanced conformational flexibility compared to rigid phenyl analogs (e.g., [4-(methylamino)phenyl]acetic acid). This flexibility may improve binding to biological targets or metal ions .
- Acetylamino vs.
- Methylamino Addition: The methylamino group introduces steric hindrance and basicity, which may influence solubility and coordination behavior compared to non-methylated analogs .
Physicochemical and Functional Comparisons
Solubility and Lipophilicity :
- The acetic acid moiety enhances water solubility, balancing the hydrophobic cyclohexyl and acetylamino groups.
Metal Coordination Capacity :
- The acetic acid group enables chelation of metal ions (e.g., U(VI)), as observed in biochar-modified acetic acid systems .
- The methylamino group may further enhance metal binding through lone-pair donation, a feature absent in simpler acetic acid derivatives .
Thermal and Chemical Stability :
- Acetylamino groups generally improve thermal stability compared to primary amines, as seen in modified biochar studies .
Pharmaceutical Potential
- Enzyme Inhibition: Compounds like [(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid () are studied for enzyme inhibition. The target compound’s methylamino group could modulate receptor binding affinity .
Biological Activity
[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid is a unique organic compound that belongs to the family of amino acids and derivatives. Its structure includes a cyclohexyl ring, an acetylamino group, and a methylamino group, which contribute to its biological activity. This article aims to explore the biological activities associated with this compound, including its potential roles in neurotransmission, therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C11H19N3O2
- Molecular Weight : Approximately 228.29 g/mol
The compound's structure is characterized by:
- A cyclohexane ring
- An acetylamino group at the 4-position
- A methylamino group attached to the acetic acid moiety
Biological Activity Overview
Recent studies indicate that this compound exhibits various biological activities primarily related to its interactions with neurotransmitter systems. This compound may serve as a potential neurotransmitter or modulator due to its structural similarities with known amino acids involved in neurotransmission.
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclohexane ring, acetyl and methyl amino groups | Potential neurotransmitter role |
| Diaminomethyl-Methyl-Amino-Acetic Acid | Multiple amino groups | Involved in neurotransmission |
| Lysine Derivatives | Basic amino acid structure | Essential for protein synthesis |
| Cyclohexane-based Amino Acids | Varying side chains | Diverse biological functions |
The biological activity of this compound is thought to involve:
- Interaction with Receptors : The acetylamino group can form hydrogen bonds with various biological molecules, influencing their conformation and activity.
- Enzyme Modulation : The compound may interact with specific enzymes, altering their catalytic activity and leading to various physiological effects.
Case Studies and Research Findings
- Neurotransmission Studies : Research indicates that compounds similar to this compound can affect neurotransmitter release in rodent models. Studies show that modifications at the amino groups can enhance or diminish anticonvulsant properties, suggesting a potential role in epilepsy treatment .
- Anticancer Activity : Preliminary investigations into the cytotoxic effects of related compounds have shown promising results against various cancer cell lines, indicating that structural modifications can lead to enhanced antitumor activity .
- Synthesis and Drug Development : Novel synthetic pathways for producing this compound have been developed, facilitating its use as a precursor in drug formulation .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for confirming the structural identity of [(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic acid?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to resolve proton and carbon environments, infrared (IR) spectroscopy to identify functional groups (e.g., acetyl, carboxylic acid), and high-resolution mass spectrometry (HRMS) to confirm molecular mass. Cross-validate with computational tools like in silico predictions of NMR shifts or SMILES/InChI descriptors provided by suppliers (e.g., Sigma-Aldrich) .
Q. How can researchers synthesize this compound, and what purity benchmarks should be prioritized?
- Methodological Answer : A multi-step synthesis may involve cyclohexane ring functionalization, acetylation, and coupling with acetic acid derivatives. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography. Aim for ≥95% purity (verified by HPLC with UV detection at 210–254 nm) to minimize interference in downstream biological assays .
Q. What are the stability considerations for storing this compound in laboratory settings?
- Methodological Answer : Store the compound as a solid at –20°C in a desiccator to prevent hydrolysis of the acetyl group. Conduct accelerated stability studies under varying pH (4–9), temperature (4–40°C), and humidity (0–75% RH) to establish degradation kinetics. Analyze stability via HPLC-UV and compare against freshly prepared controls .
Advanced Research Questions
Q. What computational strategies can predict the interaction of this compound with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to model binding affinities with enzymes or receptors. Validate predictions using molecular dynamics simulations (e.g., GROMACS) to assess conformational stability. Cross-reference with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How does stereochemistry influence the biological activity of this compound?
- Methodological Answer : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test each isomer in in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity). Correlate activity with stereochemistry using X-ray crystallography or circular dichroism (CD) spectroscopy. Note that minor stereochemical variations may drastically alter pharmacokinetics .
Q. What experimental approaches resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer : Conduct meta-analyses of published data to identify confounding variables (e.g., assay conditions, cell lines). Replicate key studies under standardized protocols (e.g., NIH Rigor and Reproducibility guidelines). Use orthogonal assays (e.g., Western blotting vs. ELISA) to confirm target engagement .
Methodological Comparisons
| Parameter | Basic Approach | Advanced Approach |
|---|---|---|
| Purity Analysis | HPLC-UV, TLC | Chiral HPLC, LC-MS/MS |
| Structural ID | NMR, IR | X-ray crystallography, 2D-NMR (COSY, HSQC) |
| Biological Testing | Cell viability (MTT assay) | CRISPR knockout models, transcriptomics |
| Stability Studies | Accelerated degradation (ICH Q1A) | Forced degradation with LC-QTOF-MS |
Key Considerations
- Data Contradictions : Commercial suppliers (e.g., Sigma-Aldrich) may lack analytical data, necessitating independent validation .
- Structural Analogs : Compare with N-Acetyl-DL-cyclohexylglycine to assess how methyl-amino substitution alters solubility or bioactivity .
- Ethical Compliance : Adhere to institutional guidelines for handling novel compounds with undefined toxicity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
